molecular formula C16H14N2O4S B10987771 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B10987771
M. Wt: 330.4 g/mol
InChI Key: IKTHIZIUNYGTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thieno[3,2-d]pyrimidine ring system, along with the 3,4-dimethoxyphenyl and oxoethyl substituents, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidin-4-one core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring or the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the thieno[3,2-d]pyrimidine core is particularly significant in targeting specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of advanced materials for various applications, including sensors and organic electronics.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-one: Lacks the 3,4-dimethoxyphenyl and oxoethyl groups, resulting in different chemical and biological properties.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substituents but different core structures.

    Other thieno[3,2-d]pyrimidine derivatives: Variations in substituents can lead to differences in reactivity and biological activity.

Uniqueness

The uniqueness of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and core structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C16H14N2O4S/c1-21-13-4-3-10(7-14(13)22-2)12(19)8-18-9-17-11-5-6-23-15(11)16(18)20/h3-7,9H,8H2,1-2H3

InChI Key

IKTHIZIUNYGTGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.